t-Butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

T-Butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate is a useful research compound. Its molecular formula is C11H18N4O4 and its molecular weight is 270.289. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

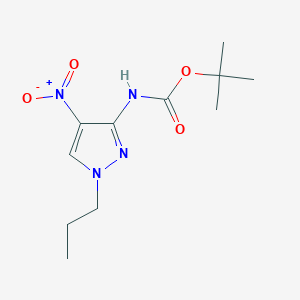

t-Butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate is a pyrazole derivative notable for its molecular structure, which includes a nitro group at the 4-position and a propyl group at the 1-position, with a tert-butyl carbamate group attached to the 3-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific data on its biological effects remains limited.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N4O4, with a molecular weight of 270.289 g/mol. Its structure can be represented as follows:

The presence of the nitro and carbamate groups significantly influences its reactivity and potential biological interactions.

Biological Activity Overview

While specific studies on this compound are scarce, pyrazole derivatives are known to exhibit a variety of biological activities, including:

- Antiparasitic Activity : Similar compounds have shown efficacy against various parasites by inhibiting specific metabolic pathways.

- Antimicrobial Properties : Pyrazole derivatives often demonstrate antibacterial and antifungal activities.

- Anti-inflammatory Effects : Some pyrazole compounds have been reported to modulate inflammatory responses.

The biological activity of this compound may be attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Hydrogen Bonding : The carbamate group may form hydrogen bonds with proteins or enzymes, potentially altering their activity and leading to biological effects.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, affecting metabolic pathways in target organisms.

Antiparasitic Activity

Research has demonstrated that pyrazole derivatives can inhibit PfATP4-associated Na+-ATPase activity in Plasmodium falciparum, the malaria-causing parasite. For instance, studies on related compounds have revealed EC50 values ranging from 0.025 μM to 0.577 μM, indicating potent activity against the parasite . While direct data on this compound is not available, its structural similarities suggest potential efficacy.

Structure–Activity Relationship (SAR)

A study focusing on various substituted pyrazoles indicated that modifications at specific positions could enhance biological activity. For example, N-methyl substitutions on the pyrazole ring significantly increased potency against parasites . This highlights the importance of structural modifications in developing effective derivatives.

Comparative Analysis with Related Compounds

The table below summarizes some related compounds and their biological activities:

| Compound Name | Molecular Formula | CAS Number | EC50 (μM) | Biological Activity |

|---|---|---|---|---|

| t-Butyl (4-nitro-1H-pyrazol-3-yl)carbamate | C11H18N4O4 | 2023003-35-0 | N/A | Potential Antiparasitic |

| Pyrazole Derivative A | C10H15N5O2 | 1234567 | 0.064 | Antimalarial |

| Pyrazole Derivative B | C11H16N4O3 | 7654321 | 0.115 | Antimicrobial |

Applications De Recherche Scientifique

Medicinal Chemistry

The pyrazole derivatives are well-known for their diverse biological activities, which include:

- Antimicrobial Activity : Compounds similar to t-butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate have shown promising results against various microbial strains. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to antimicrobial effects .

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can exhibit anti-inflammatory activities, making them candidates for the development of new anti-inflammatory drugs .

- Anticancer Activity : Some studies have suggested that pyrazole-based compounds can inhibit tumor growth and may serve as lead compounds in anticancer drug development .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

- Substitution Reactions : The pyrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles .

- Reduction Reactions : The nitro group can be reduced to an amino group under specific conditions, allowing for further functionalization of the compound .

These reactions can lead to derivatives with tailored properties for specific applications.

Agricultural Chemistry

There is growing interest in the use of pyrazole derivatives as agrochemicals. Compounds with similar structures have been explored for their herbicidal and insecticidal properties. Their potential to regulate plant growth and combat pests makes them valuable in agricultural applications .

Case Study 1: Antimicrobial Screening

In a study evaluating various pyrazole derivatives for antimicrobial activity, this compound was included among other compounds. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel derivatives of this compound has demonstrated its versatility. By modifying the substituents on the pyrazole ring, researchers were able to develop compounds with enhanced biological activities, including increased anti-inflammatory effects .

Propriétés

IUPAC Name |

tert-butyl N-(4-nitro-1-propylpyrazol-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-5-6-14-7-8(15(17)18)9(13-14)12-10(16)19-11(2,3)4/h7H,5-6H2,1-4H3,(H,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSUKFPUJVWNKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.